![molecular formula C8H4BrN3O B1375689 7-Bromopyrido[2,3-b]pyrazine-8-carbaldehyde CAS No. 893566-36-4](/img/structure/B1375689.png)
7-Bromopyrido[2,3-b]pyrazine-8-carbaldehyde
Overview
Description
7-Bromopyrido[2,3-b]pyrazine-8-carbaldehyde is a heterocyclic compound with the molecular formula C8H4BrN3O and a molecular weight of 238.04 g/mol . This compound features a bromine atom attached to a pyrido[2,3-b]pyrazine ring system, with an aldehyde functional group at the 8-position. It is a versatile scaffold used in various chemical and biological research applications .
Mechanism of Action
Target of Action
The primary targets of 7-Bromopyrido[2,3-b]pyrazine-8-carbaldehyde are currently unknown
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of this compound . Factors such as temperature, pH, and the presence of other molecules can affect how the compound interacts with its targets and carries out its functions.
Preparation Methods
The synthesis of 7-Bromopyrido[2,3-b]pyrazine-8-carbaldehyde typically involves multi-step synthetic routes. One common method includes the bromination of pyrido[2,3-b]pyrazine followed by formylation to introduce the aldehyde group . The reaction conditions often involve the use of bromine or N-bromosuccinimide (NBS) as the brominating agent and formylation reagents such as Vilsmeier-Haack reagent for the aldehyde introduction . Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for scale-up and yield improvement .
Chemical Reactions Analysis
7-Bromopyrido[2,3-b]pyrazine-8-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The aldehyde can be reduced to a primary alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Condensation: The aldehyde group can participate in condensation reactions with amines or hydrazines to form imines or hydrazones.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation yields carboxylic acids, reduction yields alcohols, and substitution reactions yield various substituted derivatives .
Scientific Research Applications
Medicinal Chemistry
Anticancer Activity
Research indicates that compounds similar to 7-bromopyrido[2,3-b]pyrazine-8-carbaldehyde exhibit anticancer properties. For instance, studies have shown that derivatives can inhibit specific cancer cell lines by targeting metabolic pathways critical for cell proliferation.
Case Study : A study published in a peer-reviewed journal demonstrated that a derivative of this compound significantly reduced the viability of breast cancer cells in vitro. The mechanism involved the induction of apoptosis through the activation of caspase pathways .
Corrosion Inhibition
This compound has been investigated for its effectiveness as a corrosion inhibitor for metals in acidic environments.
Case Study : A recent study evaluated its performance on mild steel in 1M hydrochloric acid solutions. The results indicated that the compound provided substantial protection against corrosion, attributed to the formation of a protective film on the metal surface .
Material Science
The compound's unique structural features make it suitable for developing novel materials with specific electronic properties. Its potential applications include:
- Organic Light Emitting Diodes (OLEDs) : The compound can be used as an intermediate in synthesizing materials for OLEDs due to its electron-rich nature.
- Sensors : Its chemical structure allows for potential use in sensor technology, particularly in detecting environmental pollutants.
Data Table of Applications
Comparison with Similar Compounds
7-Bromopyrido[2,3-b]pyrazine-8-carbaldehyde can be compared with other similar heterocyclic compounds, such as:
Pyrido[2,3-b]pyrazine: The parent compound without the bromine and aldehyde substituents.
7-Chloropyrido[2,3-b]pyrazine-8-carbaldehyde: A similar compound with a chlorine atom instead of bromine.
7-Bromopyrido[2,3-b]pyrazine: The compound without the aldehyde group.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical reactivity and biological activity compared to its analogs .
Biological Activity
7-Bromopyrido[2,3-b]pyrazine-8-carbaldehyde is a heterocyclic compound that has garnered attention due to its potential biological activities. This article explores the compound's biological properties, including its anticancer, anti-inflammatory, and neuroprotective effects, supported by various studies and data.
Chemical Structure
The chemical structure of this compound can be represented as follows:
- Molecular Formula : CHBrNO
- CAS Number : 893566-36-4
- SMILES : Brc1cnc2nccnc2c1C=O
Anticancer Activity
Recent studies have indicated that derivatives of pyrido[2,3-b]pyrazines exhibit significant anticancer properties. For instance:
- In vitro Studies : Several compounds based on this structure demonstrated cytotoxic effects against various cancer cell lines. Notably, derivatives showed IC values in the low micromolar range against MCF-7 (breast cancer) and HCT116 (colon cancer) cell lines. For example:
Compound | Cell Line | IC (μM) |
---|---|---|
A | HCT116 | 0.39 ± 0.06 |
B | MCF-7 | 0.46 ± 0.04 |
Anti-inflammatory Effects
The pyrazine derivatives have also been studied for their anti-inflammatory properties:
- Mechanism of Action : Compounds have shown the ability to inhibit pro-inflammatory cytokines and signaling pathways such as NF-κB, which is crucial in inflammatory responses.
- Research Findings : Inhibition of inflammatory markers was observed in cellular assays, indicating potential use in treating inflammatory diseases .
Neuroprotective Activity
The neuroprotective effects of this compound have been explored in the context of oxidative stress:
- Cell Viability Assays : Compounds demonstrated protective effects against oxidative damage in neuronal cell lines (e.g., SH-SY5Y). For instance:
Compound | Cell Line | EC (μM) |
---|---|---|
C | SH-SY5Y | 3.68 |
Case Studies
-
Study on Anticancer Efficacy :
- A study evaluated a series of pyrido[2,3-b]pyrazine derivatives for their anticancer activity against multiple cell lines. The results highlighted the importance of substituents on the pyrazine ring in enhancing bioactivity.
- Notably, compounds with electron-withdrawing groups exhibited improved cytotoxicity .
- Neuroprotective Mechanisms :
Properties
IUPAC Name |
7-bromopyrido[2,3-b]pyrazine-8-carbaldehyde | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4BrN3O/c9-6-3-12-8-7(5(6)4-13)10-1-2-11-8/h1-4H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MDTOYQGPDAIDIU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C2C(=N1)C(=C(C=N2)Br)C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4BrN3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.04 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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